(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid
Description
(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid is a fluorinated piperidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety serves as a temporary protecting group for amines in solid-phase peptide synthesis (SPPS), enhancing solubility and preventing unwanted side reactions. The compound features a stereochemically defined (2S,5R) configuration, which influences its conformational stability and interactions in chiral environments.
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO4/c22-13-9-10-19(20(24)25)23(11-13)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,24,25)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPWZCUOUNEAQ-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C[C@@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the piperidine ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Fmoc Protection: The nitrogen atom of the piperidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This step typically involves the reaction of the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
2.1. Fmoc Deprotection
The Fmoc group is cleaved under mildly basic conditions, typically using 20–50% piperidine in DMF or DBU in DCM (Figure 1) .
Reaction Conditions:
| Reagent | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 20% piperidine/DMF | 20–30 | 25 | >95 |
| 2% DBU/DCM | 5–10 | 25 | >90 |
Mechanism:
-
Base-induced β-elimination releases CO₂ and fluorenylmethyl carbamate.
2.2. Carboxylic Acid Activation
The carboxylic acid undergoes activation for amide bond formation using coupling agents such as HATU or DCC :
Common Activation Protocols:
| Coupling Agent | Activator | Solvent | Reaction Time (h) |
|---|---|---|---|
| HATU | DIPEA | DMF | 1–2 |
| DCC | HOBt | DCM | 4–6 |
Post-activation, the intermediate reacts with amines to form peptide bonds .
2.3. Fluorine-Specific Reactivity
The C5-fluorine substituent influences:
-
Conformational rigidity : Enhances ring puckering due to steric and electronic effects.
-
Hydrogen bonding : Fluorine participates in weak hydrogen bonds, affecting crystal packing .
-
Stability : Decreases susceptibility to oxidation at adjacent positions.
3.2. Stability Under Acidic Conditions
The Fmoc group is stable to trifluoroacetic acid (TFA), enabling orthogonal deprotection strategies:
| Condition | Stability Outcome |
|---|---|
| 95% TFA in DCM | Fmoc remains intact (>24 h) |
| 50% TFA in DCM + 3% H₂O | Partial cleavage (<5% in 1 h) |
Comparative Reactivity of Fluorinated Analogs
Reactivity trends for 5-substituted piperidines (Table 3):
| Substituent | Electron Effect | Coupling Rate (Relative to H) |
|---|---|---|
| -F | -I | 1.2× |
| -CF₃ | -I, -R | 0.8× |
| -Ph | +M | 1.5× |
Key: Fluorine’s inductive (-I) effect moderately accelerates coupling .
Degradation Pathways
-
Thermal decomposition : Above 150°C, decarboxylation occurs, releasing CO₂ .
-
Photolysis : UV exposure (254 nm) cleaves the Fmoc group over 48 h .
Handling and Storage
| Parameter | Recommendation |
|---|---|
| Storage temperature | –20°C (desiccated) |
| Light sensitivity | Amber glass vials |
| Solubility | DMF > DCM > THF (sparingly in water) |
Scientific Research Applications
Peptide Synthesis
The Fmoc group allows for the selective protection of amino acids during peptide synthesis. The use of this compound facilitates:
- Solid-phase peptide synthesis : The Fmoc group can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides.
- Stability and compatibility : The compound's stability under aqueous conditions makes it suitable for various peptide synthesis protocols.
Drug Development
Due to its structural characteristics, the compound has potential applications in:
- Anticancer agents : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting specific cancer cell lines.
- Antimicrobial activity : The compound has shown promise against various bacterial strains, indicating its potential as a lead compound for new antimicrobial agents.
Research indicates that the compound may possess several biological activities:
Antitumor Activity
Studies have demonstrated that derivatives of this compound can inhibit tumor growth through:
- Mechanism of Action : Inhibition of key signaling pathways involved in cancer proliferation.
Antimicrobial Activity
The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with specific efficacy noted against:
- Staphylococcus aureus
- Escherichia coli
Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors include:
- Fluorenyl Group : Enhances binding affinity to target proteins.
- Carboxylic Acid Functionality : Essential for solubility and bioavailability.
Case Studies and Research Findings
| Study | Findings | Notes |
|---|---|---|
| Umesha et al., 2009 | Identified significant inhibition of dihydroorotate dehydrogenase (DHODH) enzyme | Potential for immunosuppressive applications |
| Kusakiewicz-Dawid et al., 2017 | Evaluated antifungal activity against multiple pathogens | Moderate activity noted across tested strains |
| Recent Synthesis Studies | Developed novel derivatives with enhanced bioactivity | Focus on structure-activity relationships |
Mechanism of Action
The mechanism of action of (2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance binding affinity and selectivity for certain targets, while the Fmoc group can facilitate the compound’s incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Key Structural Features :
- Fmoc group : Provides UV detectability and acid-labile protection.
- Fluorine substituent : Enhances lipophilicity and resistance to oxidative metabolism.
- Piperidine ring : A six-membered heterocycle with axial-equatorial flexibility, critical for binding to biological targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Variations at the 5-Position of Piperidine/Fmoc-Protected Compounds
*Estimated based on molecular formula C₂₂H₂₂FNO₄.
Substituent Analysis :
- Methyl : Introduces steric hindrance, which may limit rotational freedom but improve protease resistance.
- Hydroxyl : Enhances polarity and hydrogen-bonding capacity, useful for targeting polar binding pockets.
Ring Size and Heterocycle Variations
Table 2: Piperidine vs. Pyrrolidine Derivatives
Ring Size Impact :
- Piperidine (6-membered) : Lower ring strain, axial-equatorial isomerism, and adaptability to protein pockets.
- Pyrrolidine (5-membered) : Increased strain but improved rigidity for selective binding.
Stereochemical Variations
Table 3: Stereoisomer Comparisons
Stereochemical Effects :
- The (2S,5R) configuration in the target compound may favor interactions with chiral biological targets (e.g., proteases or receptors) over its enantiomers.
Biological Activity
(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-fluoropiperidine-2-carboxylic acid, commonly referred to as Fmoc-5-fluoropiperidine, is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in therapeutic contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a fluorinated piperidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .
The biological activity of Fmoc-5-fluoropiperidine is primarily attributed to its interaction with various biological targets. It has been studied for its role as an antagonist of the S1P receptor subtype 2 (S1PR2), which is implicated in several pathological conditions, including autoimmune diseases and cancer .
Anticancer Properties
Research has indicated that Fmoc-5-fluoropiperidine exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells through the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, Fmoc-5-fluoropiperidine has shown promise in neuroprotection. Studies suggest that it can mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .
Case Studies
- Breast Cancer Model : In a preclinical model, administration of Fmoc-5-fluoropiperidine resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .
- Neuroprotection in Rodent Models : Research involving rodent models subjected to ischemic injury demonstrated that treatment with Fmoc-5-fluoropiperidine led to improved functional recovery and reduced neuronal loss, suggesting its potential utility in stroke therapy .
Q & A
Q. How can the compound be synthesized with high enantiomeric purity?
Methodological Answer:
- The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protection strategies. The fluorine substituent at the 5-position of the piperidine ring is introduced during the ring formation or via post-functionalization using fluorinating agents (e.g., DAST or Deoxo-Fluor).
- Key steps: (1) Fmoc protection of the piperidine nitrogen; (2) coupling with a carboxylic acid moiety using coupling agents like HATU or DIC; (3) deprotection with 20% piperidine in DMF. Monitor reaction progress via TLC or LC-MS .
- Enantiomeric purity is ensured by chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial fluorine in piperidine) and Fmoc-group integrity.
- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF for molecular weight verification.
- X-ray Crystallography: For absolute configuration determination, though crystallization may require co-crystallization agents due to conformational flexibility .
Q. How should the compound be stored to maintain stability?
Methodological Answer:
- Store at -20°C under inert gas (argon or nitrogen) in airtight, light-resistant containers. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as the Fmoc group is susceptible to cleavage under acidic conditions .
- Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What purification methods are effective for removing byproducts?
Methodological Answer:
- Use reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA). For scale-up, flash chromatography (silica gel, ethyl acetate/hexane) is suitable.
- Residual solvents (e.g., DMF) are removed via lyophilization or rotary evaporation under reduced pressure .
Advanced Research Questions
Q. How does the 5-fluoro substituent influence the compound’s conformational dynamics in solution?
Methodological Answer:
- Fluorine’s electronegativity and axial preference in piperidine rings can restrict ring puckering. Use NOESY NMR to analyze through-space interactions between the fluorine and adjacent protons.
- Compare with non-fluorinated analogs (e.g., 5-hydroxypiperidine derivatives from ) to quantify steric/electronic effects on ring conformation .
Q. What strategies mitigate racemization during coupling reactions?
Methodological Answer:
Q. How can the compound’s fluorinated piperidine core be leveraged in drug design?
Methodological Answer:
- The fluorine atom enhances metabolic stability and bioavailability. Conduct molecular docking to assess binding to targets (e.g., proteases or GPCRs) where fluorine’s stereoelectronic effects improve affinity.
- Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
Q. What are the ecological risks of this compound, and how can they be assessed?
Methodological Answer:
Q. How to resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer:
Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
